(2S)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid
Overview
Description
Indole-3-acetyl-L-tryptophan is an indole-3-acetyl-amino acid conjugate. It plays a significant role in regulatory mechanisms for the control of auxin activity during physiological and pathophysiological responses . This compound is also involved in the synthesis of β-D-galactosidase and β-D-glucosidase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indole-3-acetyl-L-tryptophan can be synthesized through the L-tryptophan-dependent biosynthesis of indole-3-acetic acid (IAA). This process involves the conversion of L-tryptophan to indole-3-acetic acid via several enzymatic steps . The reaction conditions typically involve the use of physiological precursors and specific enzymes to facilitate the conversion.
Industrial Production Methods: Industrial production methods for indole-3-acetyl-L-tryptophan are not extensively documented. the synthesis of related compounds often involves microbial fermentation processes, where specific strains of bacteria or fungi are used to produce the desired compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Indole-3-acetyl-L-tryptophan undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pH levels, and solvent systems to optimize the reaction yield .
Major Products: The major products formed from these reactions include various derivatives of indole-3-acetyl-L-tryptophan, such as oxidized, reduced, and substituted forms of the compound .
Scientific Research Applications
Indole-3-acetyl-L-tryptophan has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of indole-3-acetyl-L-tryptophan involves its role in the regulation of auxin activity. Auxins are plant hormones that control various aspects of plant growth and development, including cell division, elongation, and differentiation . Indole-3-acetyl-L-tryptophan acts as a precursor to indole-3-acetic acid, which is a key auxin in plants. The compound’s effects are mediated through its interaction with specific molecular targets and pathways involved in auxin biosynthesis and signaling .
Comparison with Similar Compounds
Indole-3-acetic acid: A primary auxin in plants that regulates growth and development.
Indole-3-pyruvic acid: An intermediate in the biosynthesis of indole-3-acetic acid.
Indole-3-butyric acid: Another auxin that promotes root formation and growth.
Uniqueness: Indole-3-acetyl-L-tryptophan is unique due to its role as an indole-3-acetyl-amino acid conjugate, which is involved in the regulatory mechanisms for the control of auxin activity. This distinguishes it from other similar compounds that primarily function as auxins or their intermediates .
Properties
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c25-20(10-14-12-23-18-8-4-2-6-16(14)18)24-19(21(26)27)9-13-11-22-17-7-3-1-5-15(13)17/h1-8,11-12,19,22-23H,9-10H2,(H,24,25)(H,26,27)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSPCYZZRVNHJS-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CC3=CNC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CC3=CNC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349334 | |
Record name | N-[(1H-Indol-3-yl)acetyl]-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57105-53-0 | |
Record name | N-[(1H-Indol-3-yl)acetyl]-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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